N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide
Overview
Description
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide is a chemical compound that belongs to the class of quinoline-based amides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide typically involves the formation of the quinoline core followed by the attachment of the butanamide moiety. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with a ketone under basic conditions to form the quinoline core.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods, such as:
Microwave-Assisted Synthesis: This method reduces reaction times and improves yields.
Solvent-Free Reactions: These reactions minimize the use of harmful solvents and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide involves its interaction with specific molecular targets. The quinoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide
- N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide
- N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide
Uniqueness
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide is unique due to its specific structural features, such as the presence of the phenylbutanamide moiety, which can impart distinct biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-10-11-18-15-19(22(26)24-20(18)14-16)12-13-23-21(25)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13H2,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVZKHORFLOONY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322547 | |
Record name | N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851405-34-0 | |
Record name | N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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